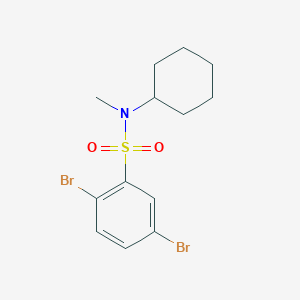![molecular formula C10H9NO5S3 B241571 2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B241571.png)
2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid, also known as Furasemide, is a chemical compound that has been widely used in scientific research. It is a thiazolidine-based sulfonic acid that has been synthesized through various methods. The compound has been found to have several biochemical and physiological effects, making it a useful tool in laboratory experiments.
Mécanisme D'action
2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid inhibits carbonic anhydrase activity by binding to the zinc ion at the active site of the enzyme. This prevents the hydration of carbon dioxide, leading to a decrease in the production of bicarbonate ion. This mechanism has been found to be reversible, allowing for the restoration of carbonic anhydrase activity upon removal of the compound.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the reduction of bicarbonate ion production, and the increase in chloride ion secretion. These effects have been found to be useful in studying the role of carbonic anhydrase in several physiological processes, including acid-base balance, respiration, and renal function. This compound has also been found to have anti-inflammatory and antioxidant effects, making it a potential therapeutic agent for several diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid has several advantages as a tool in laboratory experiments, including its ability to inhibit carbonic anhydrase activity, its reversible mechanism of action, and its anti-inflammatory and antioxidant effects. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for the use of 2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid in scientific research, including its potential use as a therapeutic agent for several diseases, including inflammatory diseases, cancer, and neurodegenerative diseases. It may also be useful in studying the role of carbonic anhydrase in other physiological processes, such as bone resorption and calcification. Additionally, the development of new synthetic methods for this compound may lead to the discovery of new analogs with improved pharmacological properties.
Méthodes De Synthèse
2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid can be synthesized through various methods, including the reaction of furfural with thiosemicarbazide, followed by the reaction of the resulting compound with ethyl chloroacetate and sodium ethoxide. Another method involves the reaction of furfural with thiosemicarbazide, followed by the reaction of the resulting compound with ethyl chloroacetate and sodium ethoxide, and then with sodium sulfite. The final product is obtained by acidification of the reaction mixture. These methods have been optimized to yield a high purity product.
Applications De Recherche Scientifique
2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid has been widely used in scientific research due to its ability to inhibit carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide, which is important in several physiological processes, including acid-base balance, respiration, and renal function. This compound has been found to inhibit carbonic anhydrase activity in several tissues, including the kidney, liver, and brain. This has led to its use in studying the role of carbonic anhydrase in these tissues.
Propriétés
Formule moléculaire |
C10H9NO5S3 |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid |
InChI |
InChI=1S/C10H9NO5S3/c12-9-8(6-7-2-1-4-16-7)18-10(17)11(9)3-5-19(13,14)15/h1-2,4,6H,3,5H2,(H,13,14,15)/b8-6- |
Clé InChI |
RQTAGYINGRQDJC-VURMDHGXSA-N |
SMILES isomérique |
C1=COC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCS(=O)(=O)O |
SMILES |
C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCS(=O)(=O)O |
SMILES canonique |
C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine](/img/structure/B241489.png)
![2-(4-ethyl-1-piperazinyl)-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241491.png)
![{3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B241493.png)



![3-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241513.png)

![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(pyridin-3-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241524.png)
![2-(4-ethylpiperazin-1-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241525.png)
![7-methyl-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241526.png)
![(Z)-3-cyclohexyl-5-((9-methyl-4-oxo-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B241527.png)


